7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one 7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975517
InChI: InChI=1S/C12H14N2O/c1-8-3-2-4-9-10(8)14-11(15)12(9)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

CAS No.:

Cat. No.: VC15975517

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one -

Specification

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 7-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one
Standard InChI InChI=1S/C12H14N2O/c1-8-3-2-4-9-10(8)14-11(15)12(9)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15)
Standard InChI Key QIDXNIYJGLUGQP-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C3(CCNC3)C(=O)N2

Introduction

Structural Elucidation and Molecular Architecture

Core Framework and Stereochemical Considerations

Synthetic Methodologies

Iodine-Catalyzed Spirocyclization

Recent advances in molecular iodine-catalyzed reactions provide a viable route for constructing spirooxindoles . For example, 3,3-disubstituted isatins undergo ketalization with diols under iodine catalysis to form spiro-1,3-dioxolane derivatives . Adapting this methodology, 7-methylisatin could react with pyrrolidine precursors (e.g., 1,2-diamines) to yield the target compound (Scheme 1). Key advantages include:

  • Catalytic efficiency: Iodine (10 mol%) enables green synthesis without transition metals .

  • Functional group tolerance: Reactions proceed in aqueous media, avoiding stringent anhydrous conditions .

Multicomponent One-Pot Assembly

The stereospecific assembly of dispiro[indoline-3,3'-pyrrolizine-1',5''-thiazolidines] via a one-pot procedure demonstrates the feasibility of convergent synthetic strategies . By replacing thiosemicarbazide with pyrrolidine-forming reagents, this approach could be modified to access 7-methylspiro[indoline-3,3'-pyrrolidin]-2-one. Critical parameters include:

  • Regioselectivity control: Electron-donating groups (e.g., methyl) direct cyclization to the para position .

  • Solvent effects: Polar aprotic solvents (e.g., THF) enhance reaction rates and yields .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

Analogous spirooxindoles exhibit melting points between 120–180°C, with solubility in chlorinated solvents (e.g., CHCl₃) and limited aqueous miscibility . The 7-methyl substituent likely enhances lipophilicity, as evidenced by logP values >2.0 for related compounds .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Aromatic protons on the indoline ring appear as doublets (δ 7.2–7.4 ppm), while pyrrolidine protons resonate as multiplet clusters (δ 2.5–3.5 ppm) . The methyl group at C7 produces a singlet near δ 2.3 ppm .

  • ¹³C NMR: The carbonyl carbon (C2) resonates at δ 175–180 ppm, with spiro carbon signals at δ 60–70 ppm .

Infrared (IR) Spectroscopy

Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) confirm the indolinone core .

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